![molecular formula C8H11N3O2 B13979581 2-Azabicyclo[2.2.1]hept-5-ene-3,3-dicarboxamide CAS No. 33547-96-5](/img/structure/B13979581.png)
2-Azabicyclo[2.2.1]hept-5-ene-3,3-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azabicyclo[221]hept-5-ene-3,3-dicarboxamide is a bicyclic compound that features a nitrogen atom within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[2.2.1]hept-5-ene-3,3-dicarboxamide typically involves cycloaddition reactions. One common method is the Diels-Alder reaction, where cyclopentadiene reacts with an imine derivative under specific conditions to form the bicyclic structure . The reaction conditions often include the use of catalysts such as Lewis acids to improve the reaction rate and selectivity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale cycloaddition reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-Azabicyclo[2.2.1]hept-5-ene-3,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The double bond in the bicyclic structure can be oxidized to form epoxides or other oxygenated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) for epoxidation, and reducing agents such as hydrogen gas in the presence of a catalyst for reduction . Substitution reactions may involve reagents like halogens or sulfonyl chlorides under specific conditions .
Major Products Formed
Aplicaciones Científicas De Investigación
2-Azabicyclo[2.2.1]hept-5-ene-3,3-dicarboxamide has several scientific research applications:
Mecanismo De Acción
The mechanism by which 2-Azabicyclo[2.2.1]hept-5-ene-3,3-dicarboxamide exerts its effects involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity . The compound’s unique structure allows it to fit into enzyme active sites, modulating their function and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Azabicyclo[2.2.1]hept-5-en-3-one:
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboximides: These compounds have a similar bicyclic structure but different functional groups.
Uniqueness
2-Azabicyclo[2.2.1]hept-5-ene-3,3-dicarboxamide is unique due to its dicarboxamide groups, which provide additional sites for chemical modification and interaction with biological targets. This makes it a valuable compound for the development of new pharmaceuticals and materials .
Propiedades
Número CAS |
33547-96-5 |
|---|---|
Fórmula molecular |
C8H11N3O2 |
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
2-azabicyclo[2.2.1]hept-5-ene-3,3-dicarboxamide |
InChI |
InChI=1S/C8H11N3O2/c9-6(12)8(7(10)13)4-1-2-5(3-4)11-8/h1-2,4-5,11H,3H2,(H2,9,12)(H2,10,13) |
Clave InChI |
QONYPPPZXOSOTP-UHFFFAOYSA-N |
SMILES canónico |
C1C2C=CC1NC2(C(=O)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


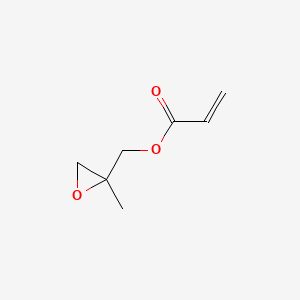
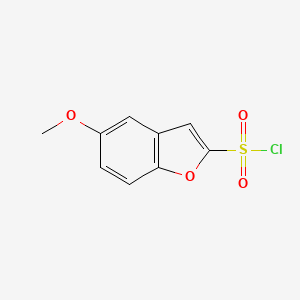
![[3-Tert-butyl-5-[1-(ethylamino)-2-methyl-1-oxopropan-2-yl]phenyl]boronic acid](/img/structure/B13979532.png)
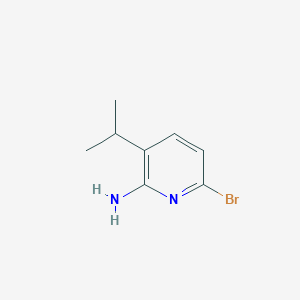
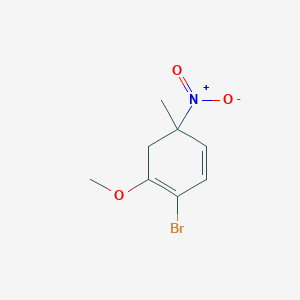
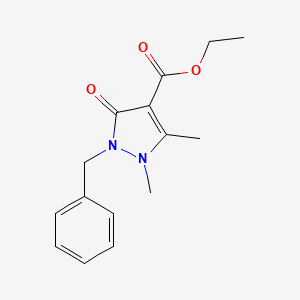
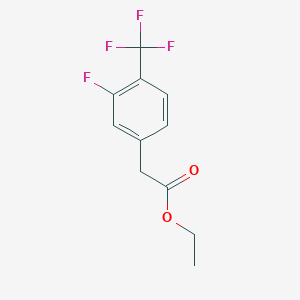


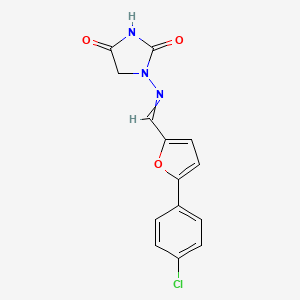
![4-[2-(Propylamino)propyl]phenol](/img/structure/B13979574.png)
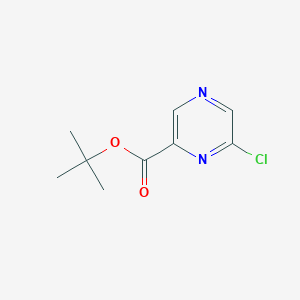
![4-[2-(Trifluoromethyl)phenyl]-1h-pyrrole-3-carbonitrile](/img/structure/B13979596.png)

